H-Phe-Gly-Phe-Gly-OH
Description
Significance of Short Peptides in Biochemical and Pharmaceutical Research
Short peptides, typically consisting of two to ten amino acids, are of considerable interest in biochemical and pharmaceutical research. mdpi.comexplorationpub.com They offer a unique combination of advantages, bridging the gap between small organic molecules and larger therapeutic proteins. mdpi.com Their structural simplicity allows for economically efficient synthesis compared to macromolecules. mdpi.comnih.gov
Short peptides often exhibit good biocompatibility, biodegradability, low immunogenicity, and low toxicity. nih.gov Certain ultra-short peptides (seven or fewer amino acids) can even cross the blood-brain barrier. mdpi.com These characteristics make them attractive candidates for a wide range of applications, including drug delivery systems, tissue engineering, and as therapeutic agents themselves. mdpi.comnih.gov In drug delivery, for instance, peptide-based systems show promise in targeted cancer therapy due to their enhanced targeting ability and biocompatibility, potentially reducing the side effects associated with conventional chemotherapy. nih.gov
However, a significant challenge for the in vivo application of therapeutic peptides is their low plasma availability and rapid degradation by enzymes. explorationpub.comunimi.it
Overview of Tetrapeptide Research Landscape
Tetrapeptides are a class of oligopeptides composed of four amino acids linked by peptide bonds. wikipedia.org Many naturally occurring and synthetic tetrapeptides are pharmacologically active, demonstrating affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org They can exist in both linear and cyclic forms, with cyclic tetrapeptides often mimicking the reverse turns found on the surface of proteins, which are frequently druggable targets. wikipedia.org
The research landscape for tetrapeptides is diverse, with applications in several areas:
Pharmaceuticals: Tetrapeptides are investigated for their potential anti-inflammatory, antioxidant, and antimicrobial properties. clinisciences.com They can be designed to target specific diseases, including cancer and neurodegenerative disorders. clinisciences.comtaylorandfrancis.com For example, the tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg) is known to influence a variety of biological responses in immune cells. wikipedia.org Another example is elamipretide (B1671158) (D-Arg-dimethylTyr-Lys-Phe-NH2), a drug candidate that targets mitochondria. taylorandfrancis.com
Cosmetics: In the cosmetics industry, certain tetrapeptides are utilized for their potential skin-rejuvenating effects, such as stimulating collagen production and improving skin elasticity. clinisciences.comnih.gov
Biomaterials: The self-assembly properties of some tetrapeptides are harnessed to create novel materials. For instance, the self-assembly of Fmoc-Gly-Gly-Phe-Gly has been explored for creating supramolecular hydrogels. acs.org
Research Tools: Due to their relative simplicity compared to large proteins, tetrapeptides serve as valuable models for studying protein folding and interactions. clinisciences.com
The specific sequence of amino acids in a tetrapeptide dictates its unique properties and functions. clinisciences.com The presence of aromatic amino acids like phenylalanine is a recurring theme in the design of tetrapeptide-based emulsifiers and other functional materials. nih.gov
Rationale for Investigating H-Phe-Gly-Phe-Gly-OH
The tetrapeptide this compound is a synthetic peptide that serves as a valuable tool in biochemical research and has potential pharmaceutical applications. chemimpex.com Its structure, containing alternating hydrophobic (Phenylalanine) and simple (Glycine) residues, makes it an interesting model for studying peptide self-assembly and interactions.
Key rationales for its investigation include:
Building Block for Peptide Synthesis: It can be used as a fundamental component in the synthesis of more complex peptides and proteins. chemimpex.com This is crucial for developing new drugs and therapies.
Biochemical Studies: Researchers utilize this compound to study protein interactions and enzyme activity, which can provide insights into cellular processes and identify potential therapeutic targets. chemimpex.com It has been identified as a substrate for peptidylglycine monooxygenase. glpbio.com
Structural Conformation Studies: This tetrapeptide was the first to be observed adopting a fully extended conformation in its crystalline state, providing valuable data for understanding peptide structures. glpbio.com
Self-Assembly and Biomaterials: The presence of the Phe-Phe motif within its sequence is significant. The diphenylalanine (Phe-Phe) motif is a well-known driver of molecular self-assembly, forming various nanostructures like nanotubes, vesicles, and hydrogels. rsc.orgnih.gov This property is being explored for applications in drug delivery and regenerative medicine. acs.orgnih.gov The related Fmoc-Gly-Phe-Phe-Gly has been used to construct supramolecular hydrogels for controlled drug release. acs.org
The unique sequence of this compound allows it to mimic natural biological processes, making it a useful tool for researchers exploring peptide interactions and their effects on biological systems. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N4O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29)/t17-,18-/m0/s1 |
InChI Key |
QVOBNSFUVPLVPE-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for H Phe Gly Phe Gly Oh and Analogues
Solution-Phase Peptide Synthesis (LPPS) Considerations
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves carrying out the entire synthesis process in a solution. While it can be more labor-intensive than SPPS due to the need for purification after each step, it is highly suitable for large-scale synthesis. bachem.com For a short peptide like H-Phe-Gly-Phe-Gly-OH, a fragment condensation approach might be employed. This involves synthesizing smaller dipeptide fragments, such as H-Phe-Gly-OH and H-Phe-Gly-OH, which are then coupled together in solution.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This method offers high stereoselectivity and operates under mild reaction conditions, reducing the need for extensive protecting group strategies. nih.gov Enzymes like papain or thermolysin could potentially be used to synthesize this compound or its fragments. rsc.org The reaction is often performed under kinetically controlled conditions, where an amino acid ester acts as the acyl donor and another amino acid or peptide acts as the nucleophile. researchgate.net While this approach is clean and avoids harsh chemicals, optimizing reaction conditions such as pH, temperature, and substrate concentrations is crucial for achieving good yields. nih.gov
Purification Techniques for this compound and Related Peptides
Following synthesis and cleavage from the resin (in the case of SPPS), the crude peptide product is a mixture containing the target peptide along with various impurities. bachem.com These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and by-products from the cleavage process. bachem.compepdd.com
The standard and most effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comhplc.euresearchgate.net
Principles of RP-HPLC Purification:
Stationary Phase: The column is typically packed with a non-polar material, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comhplc.eu
Mobile Phase: A polar solvent system is used, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eujove.com
Separation: Peptides are separated based on their hydrophobicity. Less hydrophobic impurities elute first, while the target peptide and more hydrophobic impurities are retained longer and are eluted by gradually increasing the concentration of the organic solvent. bachem.com
Fractions are collected and analyzed for purity, often by analytical HPLC and mass spectrometry. gyrosproteintechnologies.com Those containing the pure peptide are pooled and lyophilized to obtain the final product as a white powder. bachem.com In some cases, other chromatographic techniques like ion-exchange chromatography may be used as a complementary purification step. researchgate.netspringernature.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the purification and analysis of synthetic peptides, including this compound. The high purity of commercially available this compound, often reported as ≥98%, is typically verified by HPLC. chemimpex.com Reversed-Phase HPLC (RP-HPLC) is the most widely used mode for peptide separation due to its high resolution and compatibility with mass spectrometry. gilson.combio-works.com
In RP-HPLC, peptides are separated based on their relative hydrophobicity. The process utilizes a hydrophobic stationary phase, commonly silica particles chemically modified with alkyl chains (e.g., C8 or C18), and a polar mobile phase. A gradient is typically applied by increasing the concentration of an organic solvent, such as acetonitrile, in an aqueous buffer. bio-works.com An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to sharpen peaks and improve resolution by forming neutral ion pairs with charged residues on the peptide.
While specific operational parameters for this compound are proprietary to manufacturers, typical conditions for analogous peptides provide a clear framework for its purification and analysis. For instance, the separation of hydrophobic peptides is often achieved on C18 columns using a water/acetonitrile gradient containing 0.1% TFA. jascoinc.com The dependence of a peptide's retention on mobile phase pH, ionic strength, and organic solvent concentration demonstrates that the separation mechanism can involve a combination of reversed-phase and ion-exchange processes. perlan.com.pl
| Parameter | Typical Specification | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 | bio-works.comgoogle.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | jascoinc.com |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | jascoinc.com |
| Elution Mode | Gradient elution (increasing concentration of Mobile Phase B) | jascoinc.com |
| Detection | UV Absorbance at 214-220 nm | N/A |
| Purity Achieved | >97% to >99% | google.com |
Other Chromatographic Methods
While RP-HPLC is dominant, other chromatographic techniques offer alternative selectivities that can be crucial for resolving complex purification challenges or for specific analytical purposes. waters.com These methods can be used orthogonally to RP-HPLC to ensure comprehensive purity analysis.
Ion-Exchange Chromatography (IEC) IEC separates peptides based on their net charge at a given pH. gilson.com The stationary phase consists of a resin with covalently attached charged functional groups. In cation-exchange chromatography, negatively charged resins bind positively charged (basic) peptides, while anion-exchange uses positively charged resins to bind negatively charged (acidic) peptides. bio-works.comtaylorfrancis.com Elution is typically achieved by applying a gradient of increasing salt concentration or by changing the pH to alter the peptide's net charge. gilson.comwaters.comphenomenex.com This technique is particularly effective for separating impurities that have a different charge from the target peptide, such as those arising from deamidation. bio-works.comphenomenex.com
Size-Exclusion Chromatography (SEC) Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius, or size in solution. nih.govwaters.com The stationary phase is a porous matrix; larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores are retained longer. waters.com SEC is a valuable method for removing high-molecular-weight aggregates or for desalting peptide samples. nih.gov To prevent secondary hydrophobic or ionic interactions between the peptide and the column matrix, which can distort the separation, the mobile phase often includes organic solvents or high salt concentrations. huji.ac.iltechnosaurus.co.jp
Supercritical Fluid Chromatography (SFC) SFC is a more recent technique that is gaining traction as a high-throughput alternative to HPLC for peptide separations. nih.govtandfonline.com This method uses a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase, modified with a small amount of an organic co-solvent like methanol. perlan.com.plresearchgate.net The low viscosity and high diffusivity of the supercritical mobile phase allow for much faster separations, often reducing analysis times by a factor of five or more compared to traditional HPLC. jascoinc.comnih.gov SFC has proven effective for separating a wide range of peptides, from small dipeptides to larger 40-mer peptides. perlan.com.pl
| Technique | Separation Principle | Primary Application | Key Advantage |
|---|---|---|---|
| Ion-Exchange (IEC) | Net Charge | Separating charge variants (e.g., deamidated impurities) | Orthogonal selectivity to RP-HPLC |
| Size-Exclusion (SEC) | Hydrodynamic Size | Aggregate removal, desalting | Gentle, non-denaturing conditions possible |
| Supercritical Fluid (SFC) | Polarity/Adsorption | High-throughput analysis and purification | Significantly reduced analysis time and solvent use |
Structural Elucidation and Conformational Analysis of H Phe Gly Phe Gly Oh
Spectroscopic Characterization Techniques
Infrared spectroscopy is vital for identifying the characteristic vibrational modes of the peptide backbone and side chains. The amide I band (around 1650-1690 cm⁻¹) and amide II band (around 1500-1550 cm⁻¹) are particularly indicative of the peptide bond and can provide information about secondary structure. Linear-Dichroic Infrared (IR-LD) spectroscopy, when applied to oriented samples, can further elucidate the orientation of these functional groups, such as the peptide plane, relative to an alignment axis. For H-Phe-Gly-Phe-Gly-OH, specific absorption frequencies would confirm the presence of the peptide linkages, the carbonyl groups, and the aromatic rings of phenylalanine. Analysis of the amide I band's position and shape can hint at the conformational state of the peptide backbone in the solid state, such as extended or helical arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for determining the precise connectivity and local environment of atoms within this compound. ¹H NMR spectra would reveal distinct signals for the alpha-protons, amide protons, aromatic protons of the phenylalanine side chains, and methylene (B1212753) protons of glycine (B1666218). Coupling constants between adjacent protons provide information about bond angles and dihedral angles, which are critical for conformational analysis. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-bond and through-space connectivities, respectively. NOE correlations between protons that are spatially close, even if not directly bonded, are particularly powerful for mapping out the three-dimensional structure and identifying specific conformations in solution.
Mass Spectrometry (MS) provides the molecular weight of this compound, allowing for verification of its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate charged ions of the peptide. Tandem Mass Spectrometry (MS/MS) is crucial for sequence confirmation. In MS/MS, a selected parent ion is fragmented, and the masses of the resulting fragment ions are analyzed. For peptides, fragmentation typically occurs at the peptide bonds, yielding characteristic series of ions, such as b-ions (N-terminal fragments) and y-ions (C-terminal fragments). The specific fragmentation pattern of this compound would directly confirm the sequence Phe-Gly-Phe-Gly by identifying the masses corresponding to these fragments.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), probes the electronic structure and chemical environment of specific atoms, typically lighter elements like carbon, nitrogen, and oxygen. By analyzing the absorption edges (e.g., C K-edge, N K-edge, O K-edge), NEXAFS can provide detailed information about the types of chemical bonds (e.g., C-C, C=O, C-N), the hybridization of atomic orbitals, and the local coordination geometry. For this compound, NEXAFS spectra would offer insights into the electronic states of the carbonyl carbons and nitrogens in the peptide bonds, the aromatic carbons in the phenylalanine side chains, and the carboxylate group. This technique can also be sensitive to molecular orientation and conformational changes, especially when applied to oriented samples.
Crystallographic Studies and Solid-State Conformations
X-ray crystallography provides the most detailed three-dimensional structural information by determining the precise atomic coordinates of molecules within a crystal lattice.
Compound List:
| Compound Name | Formula (Conceptual) | Description |
|---|
Molecular Interactions and Recognition Mechanisms of H Phe Gly Phe Gly Oh
Peptide-Protein Interactions
The interaction of H-Phe-Gly-Phe-Gly-OH with proteins is fundamentally governed by the nature of its amino acid side chains and its peptide backbone. The two phenylalanine residues offer bulky, hydrophobic, and aromatic groups capable of engaging in van der Waals and π-stacking interactions, while the glycine (B1666218) residues provide conformational flexibility.
This compound has been identified as a substrate for Peptidylglycine α-hydroxylating monooxygenase (PHM), a crucial copper-dependent enzyme involved in the biosynthesis of many amidated peptides. nih.govresearchgate.net PHM catalyzes the stereospecific hydroxylation of the C-terminal glycine residue, the first step in producing a C-terminally amidated peptide. nih.govnih.gov
Research using intrinsic tryptophan fluorescence has elucidated the binding kinetics of this interaction. In one study, the dissociation constant (Kd) for the binding of Phe-Gly-Phe-Gly to PHM was determined to be 0.8 µM. nih.govresearchgate.netacs.org This indicates a reasonably high affinity, making it a useful substrate for mechanistic studies of the enzyme. The binding and subsequent enzymatic activity are sensitive to pH. The peptide binds more tightly to the enzyme at a neutral pH of 7.0 compared to a more acidic pH of 5.5; however, the maximum reaction velocity (Vmax) is significantly (25-fold) lower at the neutral pH. nih.govresearchgate.netacs.org This suggests that while binding is favored at pH 7.0, the catalytic efficiency of the enzyme is greater at a lower pH. The binding of the peptide substrate involves key residues within the enzyme's active site, including a salt bridge formation between an enzyme arginine residue (R240) and the peptide's terminal carboxylate, as well as hydrogen bond networks organized by glutamine residues (Q170, Q172). nih.gov
| Substrate | Enzyme | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| This compound | Peptidylglycine α-hydroxylating monooxygenase (PHM) | 0.8 µM | nih.govresearchgate.netacs.org |
While the phenylalanine residue is a key component in many receptor-active peptides, such as enkephalins which bind to opioid receptors, specific receptor binding studies and ligand-receptor efficacy data for the tetrapeptide this compound are not extensively detailed in the reviewed literature. However, general principles suggest how it might interact with certain receptors. For instance, in the glycine receptor (GlyR), phenylalanine residues within the receptor's binding site are crucial for creating a cation-π interaction with the primary amine of the glycine agonist. nih.govresearchgate.net This highlights the importance of aromatic residues in forming stable ligand-receptor complexes. The presence of two Phe residues in this compound could potentially allow it to interact with receptors that have aromatic binding pockets, though its efficacy would depend on the specific receptor's architecture and the peptide's conformational flexibility.
Peptide-Biomolecule Interactions
Beyond proteins, peptides can interact with other vital biomolecules like lipids and nucleic acids. The amphipathic nature of this compound, with its hydrophobic phenylalanine side chains and the polar peptide backbone, suggests a propensity for such interactions.
Lipid Interactions : The hydrophobic phenylalanine residues are critical for peptide interactions with lipid membranes. nih.gov These aromatic side chains can facilitate the insertion of the peptide into the hydrophobic core of a lipid bilayer. wikipedia.org Studies on model membrane systems show that while glycine itself interacts weakly with lipid interfaces, the presence of hydrophobic residues like phenylalanine is a key driver for membrane association. nih.govnih.gov Therefore, this compound would be expected to partition into lipid environments, potentially influencing membrane structure and fluidity.
Nucleic Acid Interactions : The aromatic rings of phenylalanine can engage in π-π stacking interactions with the nucleobases of DNA and RNA. oup.comias.ac.in These non-covalent interactions contribute to the stability of protein-nucleic acid complexes. The strength of these interactions is generally on the order of -26.3 kJ mol−1 for phenylalanine. oup.com The two Phe residues in this compound could, therefore, mediate binding to nucleic acid structures, with the flexible glycine linkers allowing the aromatic side chains to orient themselves for optimal stacking.
Supramolecular Host-Guest Recognition (e.g., Cucurbit[n]urils)
The field of supramolecular chemistry has extensively used peptides to study molecular recognition. This compound and related peptides are excellent guests for macrocyclic hosts like cucurbit[n]urils (Q[n] or CB[n]), which are barrel-shaped molecules with a hydrophobic cavity and two carbonyl-lined portals that can bind cations. nih.gov
The binding of peptides to cucurbiturils is strongly driven by the presence of aromatic amino acids, particularly phenylalanine, tryptophan, and tyrosine. trinity.edu The hydrophobic aromatic side chain is encapsulated within the nonpolar cavity of the cucurbituril (B1219460), while the protonated N-terminal ammonium (B1175870) group is stabilized by ion-dipole interactions with the polar carbonyl portals of the host. nih.govibs.re.kr This combination of hydrophobic and electrostatic interactions leads to high binding affinities. ibs.re.kr Phenylalanine is often a preferred guest for hosts like cucurbit ibs.re.kruril (CB ibs.re.kr), which can bind to N-terminal Phe residues with association constants (Ka) in the range of 107 M-1. ibs.re.kr The enthalpic gain from the release of high-energy water molecules from the host cavity and favorable van der Waals contacts is a major driving force for this strong binding. ibs.re.kr
The sequence of amino acids in a peptide has a profound impact on its recognition by cucurbituril hosts. Studies have demonstrated remarkable sequence selectivity. For example, CB ibs.re.kr exhibits a 23,000-fold greater affinity for the dipeptide Phe-Gly compared to its isomer Gly-Phe. nih.gov This highlights the critical importance of having the aromatic residue at the N-terminus for optimal binding, where it can simultaneously benefit from cavity inclusion and portal interactions.
The residues adjacent to the primary aromatic guest also modulate binding affinity. For instance, studies with cucurbit acs.orguril (CB acs.org) show that the sequence isomer of a peptide can lead to drastic differences in binding strength. The peptide Lys-Phe-Gly-Gly-Tyr binds to CB acs.org with a dissociation constant (Kd) of 0.3 nM, showing a 1000-fold increase in affinity compared to its isomer Phe-Lys-Gly-Gly-Tyr (Kd = 0.3 µM). researchgate.net This demonstrates that the host can recognize not just a single amino acid but a specific dipeptide sequence. Terminal modifications, such as the presence of a free N-terminal amine, are crucial for high-affinity binding due to the stabilizing interactions with the host's portals. nih.gov
| Peptide Sequence | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Tyr-Leu-Ala | 0.0072 µM | trinity.edu |
| Ala-Tyr-Leu | 3.1 µM | trinity.edu |
| Tyr-Ala-Leu | 34 µM | trinity.edu |
| Lys-Phe-Gly-Gly-Tyr | 0.0003 µM (0.3 nM) | researchgate.net |
| Phe-Lys-Gly-Gly-Tyr | 0.3 µM | researchgate.net |
Self-Assembly Processes and Ordered Structure Formation
The self-assembly of peptides like this compound is a process where individual molecules spontaneously organize into stable, non-covalently bonded aggregates. The primary sequence of this tetrapeptide, featuring two bulky, hydrophobic phenylalanine (Phe) residues separated by flexible glycine (Gly) spacers, is the key determinant of its assembly behavior. This architecture allows for specific intermolecular interactions that guide the formation of well-defined superstructures. The process is a classic example of creating complex, functional materials from simple molecular building blocks. nih.govnih.gov
Hydrophobic Interactions in Peptide Self-Assembly
In addition to the general hydrophobic effect, the aromatic rings of the phenylalanine residues engage in π-π stacking interactions. nih.govacs.org This is a specific, non-covalent interaction where the electron-rich π-orbitals of adjacent aromatic rings align, contributing significant stabilization energy to the assembled structure. The glycine residues act as flexible hinges, allowing the peptide backbone to adopt conformations that facilitate the optimal packing of the bulky phenylalanine side chains. acs.org Computational and experimental studies on similar short peptides confirm that the interplay between broad hydrophobic forces and specific π-π stacking is crucial for the formation of stable, ordered aggregates. nih.govnih.gov The strength of these interactions dictates the initial formation and subsequent stability of the assembled nanostructures.
Formation of Nanostructures (e.g., Fibrils, Hydrogels)
Under appropriate conditions, the self-assembly of this compound and its derivatives can lead to the formation of various hierarchical nanostructures, most notably amyloid-like fibrils and hydrogels. acs.orgnih.gov These structures arise from the directional and specific nature of the underlying molecular interactions.
Fibrils: The process typically begins with the formation of primary aggregates, which then serve as nuclei for the growth of elongated, thread-like structures known as fibrils. These fibrils are characterized by a cross-β sheet secondary structure, where the peptide backbones are arranged perpendicular to the fibril axis, stabilized by a dense network of hydrogen bonds. acs.org The phenylalanine side chains extend outwards from this β-sheet core, interlocking through hydrophobic and π-π stacking interactions to stabilize the growing fibril. acs.org For peptides containing the Phe-Phe motif, a key building block for amyloid-β peptide aggregation, the formation of such ordered nanofibers is extensively documented. acs.org
Hydrogels: At higher concentrations, these self-assembled nanofibers can entangle and cross-link, trapping large amounts of water to form a three-dimensional network known as a hydrogel. nih.govnih.gov A closely related peptide, Fmoc-Gly-Phe-Phe-Gly (Fmoc-GFFG), has been synthesized specifically to construct supramolecular hydrogels. acs.org The introduction of the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group enhances the π-π stacking interactions, promoting the formation of a robust fibrillar network necessary for gelation. acs.org These hydrogels can exhibit thixotropic properties, meaning they can become fluid under shear stress (like shaking or injection) and then reform a solid-like gel when the stress is removed. nih.gov The mechanical properties of these hydrogels, such as their stiffness (storage modulus), are directly related to the density and strength of the fibrillar network. acs.org
The following table summarizes nanostructures formed by related short aromatic peptides, which provides insight into the likely behavior of this compound.
| Peptide Derivative | Assembled Nanostructure | Key Driving Interactions | Reference |
| Fmoc-Gly-Phe-Phe-Gly | Supramolecular Hydrogel | Hydrophobic, π-π stacking | acs.org |
| H-Phe-Phe-OH | Nanotubes, Nanovesicles, Fibrils | Hydrophobic, π-π stacking, H-bonds | nih.govrsc.org |
| Fmoc-Phe-Phe-OH | Fibrous Hydrogel | Hydrophobic, π-π stacking, H-bonds | nih.govrsc.org |
| Nap-Gly-Phe-Phe-Tyr-OH | Nanofibrous Hydrogel | Hydrophobic, π-π stacking, H-bonds | nih.gov |
Influence of Solvent Systems and Environmental Factors on Self-Assembly
The self-assembly of this compound is highly sensitive to the surrounding environment. Factors such as the solvent composition, pH, ionic strength, and temperature can be tuned to control the morphology and properties of the resulting nanostructures. rsc.orgresearchgate.net
Solvent Systems: The choice of solvent plays a critical role. In aqueous solutions, hydrophobic interactions are the dominant driving force. nih.gov The introduction of organic co-solvents can modulate these interactions. For instance, solvents like hexafluoroisopropanol (HFIP) are known to break down hydrogen bonds and can be used to dissolve pre-formed aggregates before initiating a controlled self-assembly process upon solvent exchange. rsc.org The molecular geometry and polarity of the solvent can influence the growth kinetics and final morphology of the nanostructures. researchgate.net
pH and Ionic Strength: The peptide this compound has a free N-terminus (amino group) and a C-terminus (carboxylic acid group), which are ionizable. Changes in pH alter the charge state of these termini. At the isoelectric point, the net charge is zero, which often minimizes electrostatic repulsion and promotes aggregation. rsc.org Away from the isoelectric point, electrostatic repulsion between charged peptide molecules can hinder assembly or lead to different morphologies. Similarly, the addition of salts (increasing ionic strength) can screen electrostatic charges, thereby promoting the self-assembly process and influencing the mechanical properties of resulting hydrogels. acs.org
Concentration and Temperature: Peptide concentration is a critical parameter. Below a certain critical aggregation concentration, the peptides exist as monomers. Above this threshold, self-assembly into larger structures occurs. nih.gov Increasing the concentration often leads to more complex structures, such as the transition from individual fibrils to a cross-linked hydrogel network. Temperature can also influence the hydrophobic interactions and the kinetics of assembly, with some peptide systems showing reversible gel-sol transitions upon heating and cooling. researchgate.net
Biochemical Roles and Biological Activities of H Phe Gly Phe Gly Oh
Involvement in Cellular Processes and Signaling Pathways
The sequence of H-Phe-Gly-Phe-Gly-OH is implicated in fundamental cellular activities, including cell migration, tissue repair, and the formation of protein aggregates associated with disease.
A synthetic peptide containing the Phe-Gly-Phe-Gly sequence has been shown to influence key stages of wound healing. scielo.br Specifically, a linear analogue of the plant-derived cyclic peptide Pohlianin C, which has the sequence Gly-Thr-Ile-Ile-Phe-Gly-Phe-Gly, was found to promote the migration of human neonatal foreskin fibroblasts. scielo.br This process is essential for closing wound gaps. Furthermore, the same peptide was observed to increase the deposition of collagen, a primary structural protein in the extracellular matrix that is critical for providing strength to healing tissue. scielo.br
The Phe-Gly motif, a repeating unit within this compound, is also a critical component in the process of amyloid fibrillization. These motifs are key elements within the core of amyloid fibrils formed by proteins like the TDP-43 prion-like domain. The interactions between Phenylalanine and Glycine (B1666218) residues are crucial for stabilizing the final, solid amyloid structure. This transition from soluble, liquid-like protein condensates to solid fibrils is understood to be a surface-driven phenomenon, highlighting the importance of these specific peptide sequences in the pathology of certain neurodegenerative diseases.
Function as a Precursor to Larger Biomolecules
The defined sequence of this compound makes it a valuable building block, or fragment, in the synthesis of more complex peptides and functional biomaterials. chemimpex.com Its unique structure is utilized by researchers to construct larger molecules with specific desired properties. chemimpex.com
In the field of peptide synthesis, the this compound sequence has been used to create cyclic peptides. thieme-connect.descispace.com Cyclization is a common strategy used to enhance the stability and biological activity of peptides. One documented example is the synthesis of cyclo(Phe-Gly-Phe-Gly), where the linear tetrapeptide is chemically modified to form a ring structure. thieme-connect.de
Furthermore, this sequence has been incorporated into larger, linear peptides for various research applications. A notable example is the synthesis of a linear analogue of the natural orbitide Pohlianin C (Gly-Thr-Ile-Ile-Phe-Gly-Phe-Gly) to study its effects on fibroblast migration. scielo.br In another study focused on creating novel biomaterials, a pentapeptide with the sequence Phe-Gly-Phe-Gly-Phe (FGFGF) was synthesized for developing radiation-crosslinked nanoparticles for potential use in tumor imaging. nih.gov
The utility of sequences related to this compound extends to the development of advanced drug delivery systems. A closely related tetrapeptide, Gly-Gly-Phe-Gly, serves as a protease-cleavable linker in antibody-drug conjugates (ADCs). These linkers are designed to be stable in the bloodstream but are cleaved by specific enzymes present within tumor cells, allowing for the targeted release of a cytotoxic drug.
Table 1: Examples of Larger Molecules Synthesized Using the Phe-Gly-Phe-Gly Sequence or its Variants
| Resulting Molecule Type | Specific Example | Sequence | Application/Research Area |
|---|---|---|---|
| Cyclic Peptide | cyclo(Phe-Gly-Phe-Gly) | c(Phe-Gly-Phe-Gly) | Conformational and structural studies. thieme-connect.descispace.com |
| Linear Peptide Analogue | Linear Pohlianin C | Gly-Thr-Ile-Ile-Phe-Gly-Phe-Gly | Investigating wound healing and cell migration. scielo.br |
| Pentapeptide | FGFGF | Phe-Gly-Phe-Gly-Phe | Development of radiation-crosslinked nanoparticles. nih.gov |
Modulation of Enzyme Activity
This compound and related sequences can interact with various enzymes, acting as either substrates or inhibitors. Its most well-documented role is as a substrate for the enzyme Peptidylglycine α-amidating monooxygenase (PAM). nih.govwikipedia.orgembopress.orgresearchgate.net
PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters. nih.govwikipedia.org It catalyzes the C-terminal amidation of peptides that have a terminal glycine residue, a modification that is often essential for their biological activity. nih.gov The reaction occurs in two steps, the first of which is catalyzed by the Peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. wikipedia.org this compound serves as a substrate for this initial hydroxylation step. embopress.orgresearchgate.net Research has shown that the presence of a hydrophobic, aromatic amino acid like Phenylalanine in the position just before the terminal Glycine leads to high reaction efficiency (Vmax/Km). nih.gov
Kinetic studies have been performed to quantify the interaction between PHM and peptidylglycine substrates. For the substrate Phe-Gly-Phe-Gly, a dissociation constant (Kd) of 0.8 µM was measured, indicating a strong binding affinity to the enzyme's active site. researchgate.net
In addition to its role as a PAM substrate, this compound has been reported to exhibit inhibitory activity against other enzymes, including acetyl-CoA carboxylase (ACC) and dipeptidyl peptidase IV (DPP-IV). Furthermore, a related tripeptide, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly, is used as a chromogenic substrate to measure the activity of angiotensin-converting enzyme (ACE).
Table 2: Enzyme Interactions with this compound and Related Peptides
| Enzyme | Role of Peptide | Specific Peptide Sequence | Finding/Application |
|---|---|---|---|
| Peptidylglycine α-amidating monooxygenase (PAM) | Substrate | This compound | Serves as a substrate for C-terminal amidation. embopress.orgresearchgate.net |
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | Substrate | This compound | Binds with a dissociation constant (Kd) of 0.8 µM. researchgate.net |
| Acetyl-CoA carboxylase (ACC) | Inhibitor | This compound | Reported to show inhibitory activity. |
| Dipeptidyl peptidase IV (DPP-IV) | Inhibitor | This compound | Reported to show inhibitory activity. |
Research into Neurotransmitter Function and Neurological Systems
Research into this compound and its constituent motifs is relevant to the study of neurological systems, particularly in the context of neurodegenerative diseases. pubcompare.aijsmcentral.org This connection stems from the peptide's structural properties and the roles of its component amino acids, Phenylalanine and Glycine, in the central nervous system.
The dipeptide unit Phe-Gly is considered a valuable tool for investigating neurological peptide interactions and exploring potential therapeutic approaches for neurodegenerative conditions. pubcompare.ai A key finding is that the tetrapeptide this compound adopts a fully extended, flat sheet conformation in its crystalline state. jsmcentral.org This structural feature is significant because it is suggested to be important in the self-assembly of amyloid fibrils, which are protein aggregates implicated in brain diseases such as Alzheimer's Disease. jsmcentral.org The Phe-Gly motifs are recognized as critical elements that stabilize the core structure of these amyloid fibrils.
While direct studies on the effect of this compound on specific neurotransmitter receptors are limited, the individual amino acids have well-established neurological functions. Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission. Phenylalanine is a precursor to tyrosine, which is in turn a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. The presence of these amino acids within the tetrapeptide sequence provides a basis for its investigation in neurological research. pubcompare.ai
Advanced Research Applications and Design Principles for H Phe Gly Phe Gly Oh and Analogues
Peptide-Based Drug Design and Development
H-Phe-Gly-Phe-Gly-OH is a valuable entity in the realm of peptide-based drug design, offering a scaffold that can be manipulated to create therapeutics with enhanced properties.
Protein Engineering Applications
In protein engineering, short peptide sequences can be incorporated into protein scaffolds to impart novel functions or modify existing ones. This compound can serve as a motif that, when integrated into larger protein structures, influences their conformational stability, substrate binding, or catalytic activity. Designing peptides for specific roles within engineered proteins allows for the creation of biomolecules with tailored properties for applications ranging from industrial enzymes to therapeutic proteins glpbio.com.
Role as Building Blocks in Complex Peptide and Protein Synthesis
This compound functions as a valuable building block in the synthesis of larger and more complex peptides and proteins. Its well-defined sequence and chemical structure make it amenable to standard peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS). By utilizing dipeptides and short peptide fragments like this compound, researchers can efficiently assemble intricate peptide chains, which are essential for creating peptide drugs, diagnostic tools, and research reagents glpbio.com.
Application as Linkers in Advanced Molecular Constructs
Linker Design for Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of ADCs are heavily influenced by the linker that connects the antibody to the drug payload. Peptide-based linkers, such as those incorporating phenylalanine (Phe) and glycine (B1666218) (Gly) residues, are engineered for specific cleavage mechanisms within the tumor microenvironment.
Research indicates that tetrapeptide sequences like glycine-glycine-phenylalanine-glycine (GGFG) are utilized in ADC linker design, notably in agents like Trastuzumab deruxtecan (B607063) (T-DXd) mdpi.comfrontiersin.orgresearchgate.netselleckchem.comnih.gov. These peptide sequences are designed to be enzymatically cleavable by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells researchgate.net. This targeted cleavage ensures that the cytotoxic drug is released predominantly within the cancer cell, maximizing its effect while maintaining linker stability in systemic circulation mdpi.comresearchgate.netnih.gov. The hydrophobic nature of phenylalanine residues can also contribute to the payload's cell membrane permeability, enhancing bystander killing effects mdpi.com. The design principles focus on achieving a balance between linker stability in the bloodstream and efficient, specific cleavage at the tumor site, thereby optimizing therapeutic index researchgate.netnih.gov.
Data Table 1: Peptide Linker Components in ADCs
| ADC Component | Peptide Sequence Example | Cleavage Mechanism | Primary Function | References |
| Linker | Gly-Gly-Phe-Gly (GGFG) | Enzymatic (Cathepsins) | Targeted drug release in tumor cells | mdpi.comfrontiersin.orgresearchgate.netnih.gov |
| Linker | Phe-Gly-Gly | Enzyme-mediated | Recognition by specific protein Q8 | rsc.org |
Development of Biomaterials and Nanobiotechnology
Peptide sequences, including those with phenylalanine and glycine residues, are increasingly recognized for their ability to self-assemble into ordered nanostructures, forming the basis for novel biomaterials and nanobiotechnology applications. The Phe-Phe motif, in particular, has been extensively studied for its role in driving peptide self-assembly into nanostructures and hydrogels nih.govresearchgate.netuniroma1.it. While this compound is not directly the Phe-Phe motif, the presence of phenylalanine and glycine residues suggests potential for similar self-assembly behaviors.
Research into dipeptides like Fmoc-Phe-Gly has demonstrated their capacity to form hydrogels under specific pH conditions, indicating that the sequence and presence of aromatic amino acids are critical for gelation frontiersin.org. These peptide-based hydrogels can serve as scaffolds for tissue engineering, matrices for drug delivery, or components in biosensing devices uniroma1.itfrontiersin.orgnih.gov. The self-assembly process, often driven by non-covalent interactions such as π–π stacking between aromatic rings and hydrogen bonding, allows for the creation of materials with tunable mechanical and structural properties uniroma1.itmdpi.com. The incorporation of specific amino acid sequences can influence proteolytic stability and cell compatibility, making them attractive for in vivo applications nih.gov.
Data Table 2: Peptide Self-Assembly in Biomaterials
| Peptide Motif/Sequence | Self-Assembly Driver | Biomaterial Type | Application Area | References |
| Phe-Phe motif | π–π interactions | Nanostructures, Hydrogels | Drug delivery, Tissue engineering | nih.govresearchgate.netuniroma1.it |
| Fmoc-Phe-Gly | π–π interactions, H-bonding | Hydrogels | Biomaterials | frontiersin.orgmdpi.com |
| Phe-Gly-Phe-Gly | Potential π–π, H-bonding | Nanostructures, Hydrogels (analogous) | Biomaterials, Nanobiotechnology | nih.govchemimpex.com |
Diagnostic Assay Development Utilizing Specific Peptide Interactions
The specific recognition capabilities of peptides make them valuable tools in the development of diagnostic assays and biosensors. The precise arrangement of amino acids in a peptide sequence dictates its binding affinity and specificity for target molecules, such as proteins or biomarkers.
Studies involving phenylalanine (Phe) and glycine (Gly) containing peptides have explored their use in electroanalytical applications. For instance, Fc-modified peptide interfaces, where Ser, Phe, or Gly residues form the peptide backbone, have been investigated for sensing the DENV NS1 biomarker acs.org. The research found that the Gly-peptide structure exhibited the highest analytical performance, followed by the Phe-peptide, suggesting that the amino acid sequence significantly influences the sensing interface's efficiency acs.org. These findings highlight the potential of designing peptide sequences with tailored interactions for sensitive and specific detection of disease markers, contributing to the development of low-cost, point-of-care diagnostic tools acs.org. Furthermore, peptides containing aromatic residues like Phe can engage in π–π interactions, which can be leveraged for molecular recognition in biosensing platforms mdpi.commdpi.com.
Data Table 3: Peptide Interactions in Diagnostic Assays
| Peptide Sequence/Motif | Interaction Mechanism | Target Biomarker | Diagnostic Application | Performance Metric (Example) | References |
| Gly-peptide | Capacitive sensing | DENV NS1 | Biosensor | Sensitivity: 5.6% per decade | acs.org |
| Phe-peptide | Capacitive sensing | DENV NS1 | Biosensor | Lower sensitivity than Gly-peptide | acs.org |
| Phe-Gly-Gly | Protein binding | Q8 protein | Molecular recognition | Dissociation constant (Kd) | rsc.org |
Theoretical and Computational Investigations of H Phe Gly Phe Gly Oh
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical (QC) calculations, rooted in the principles of quantum mechanics, are employed to predict the geometric and electronic properties of molecules with high accuracy. nih.gov For peptides like H-Phe-Gly-Phe-Gly-OH, methods such as Density Functional Theory (DFT) and other ab initio approaches are used to determine stable conformations and fundamental electronic characteristics. nih.govnih.govresearchgate.net
Calculations are typically performed to find the lowest-energy structure of the peptide by optimizing its geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, studies on related dipeptides and tetrapeptides have utilized DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-31+G(d,p) to identify stable conformers in the gas phase and in solution. researchgate.netemorychem.scienceresearchgate.net
Beyond structural prediction, QC methods are invaluable for elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, a key indicator of chemical reactivity and stability. researchgate.net Other important electronic properties that can be computed include the molecular dipole moment, polarizability, and electrostatic potential maps, which reveal the charge distribution and potential sites for electrophilic and nucleophilic attack. nih.govemorychem.scienceclemson.edu Furthermore, QC calculations can predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) spectra. nih.gov
Table 1: Properties of this compound Investigated by Quantum Chemical Methods
| Property Category | Specific Parameters Investigated | Computational Method Examples | Significance |
| Structural Properties | Optimized Geometries (Bond Lengths, Angles) | DFT (e.g., B3LYP), MP2, Hartree-Fock (HF) | Predicts the most stable 3D structure of the peptide. researchgate.netresearchgate.net |
| Relative Conformational Energies | DFT, G4MP2 | Determines the energy landscape and likelihood of different conformations. nih.gov | |
| Electronic Properties | HOMO-LUMO Energy Gap | DFT, Time-Dependent DFT (TD-DFT) | Indicates chemical reactivity and electronic excitation energies. researchgate.net |
| Dipole Moment & Polarizability | DFT, HF | Describes charge distribution and response to external electric fields. emorychem.science | |
| Electrostatic Potential | DFT | Maps charge distribution to identify sites for molecular interactions. | |
| Spectroscopic Properties | Vibrational Frequencies | DFT | Predicts IR and Raman spectra for comparison with experimental data. nih.gov |
| NMR Shielding Tensors | DFT | Helps in the assignment and interpretation of NMR spectra. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are essential for exploring the conformational dynamics of peptides in a solution environment over time. bohrium.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a detailed view of the peptide's flexibility and accessible conformations. nih.govnih.gov
A typical MD simulation involves placing the peptide in a simulated box of solvent molecules (usually water) and calculating the forces between all atoms using a specific force field (e.g., CHARMM, AMBER). bohrium.comnih.gov The simulation then proceeds for a set duration (from nanoseconds to microseconds), tracking the trajectory of each atom. nih.govresearchgate.net
For this compound, MD simulations can reveal how the peptide chain folds and unfolds, the stability of different secondary structures like β-turns, and the dynamics of intramolecular hydrogen bonds. nih.govresearchgate.net Analysis of the simulation trajectory can generate Ramachandran plots, which show the distribution of the peptide backbone's dihedral angles (Φ, Ψ), highlighting preferred conformational states. nih.gov Other analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to measure compactness, and solvent-accessible surface area to understand interactions with the solvent. researchgate.net Such simulations have been used to study the conformational preferences of various peptides, including those containing Phe and Gly residues, revealing their dynamic behavior in different solvents. researchgate.netresearchgate.net
Table 2: Typical Parameters and Analyses in MD Simulations of Peptides
| Aspect | Description | Examples | Purpose |
| Simulation Setup | Force Field | CHARMM, AMBER, GROMOS, AMOEBA | Defines the potential energy function for calculating interatomic forces. bohrium.com |
| Solvent Model | Explicit (e.g., TIP3P, SWM) or Implicit | Represents the effect of the surrounding solvent on peptide dynamics. bohrium.com | |
| System Conditions | Temperature (e.g., 300 K), Pressure (e.g., 1 bar) | Simulates physiological or specific experimental conditions. nih.gov | |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the dynamic processes being observed. nih.gov | |
| Conformational Analysis | Ramachandran Plots | Distribution of (Φ,Ψ) backbone angles | Identifies energetically favorable secondary structure regions (e.g., α-helix, β-sheet). nih.gov |
| RMSD & Radius of Gyration | Time-evolution of structural deviation and compactness | Assesses conformational stability and folding/unfolding transitions. researchgate.net | |
| Hydrogen Bond Analysis | Identification and lifetime of H-bonds | Reveals key interactions that stabilize specific conformations. researchgate.net | |
| Clustering Analysis | Grouping of similar structures from the trajectory | Identifies the most populated conformational states. |
Computational Approaches to Predict Molecular Interactions
Understanding how this compound interacts with other biomolecules, such as proteins or receptors, is critical for elucidating its potential biological functions. Computational methods provide a powerful means to predict and characterize these interactions. nih.gov
Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand (the peptide) when it interacts with a target receptor. nih.govnih.gov The method involves sampling a large number of possible conformations of the peptide within the binding site of a protein and scoring them based on an energy function. This can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and cation-π or π-π stacking interactions, that stabilize the complex. nih.gov
For more quantitative predictions, binding free energy calculations can be performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide an estimate of the binding affinity between the peptide and its target.
Other computational approaches are based on protein features rather than structure. nih.gov Methods that analyze sequence motifs can predict interactions by identifying known binding patterns within the peptide's amino acid sequence. nih.govmdpi.com Machine learning and deep learning models are also increasingly used, trained on large datasets of known protein-protein interactions, to predict the likelihood of an interaction based on sequence and physicochemical properties. mdpi.com
Table 3: Computational Methods for Predicting Molecular Interactions
| Method | Approach | Information Yielded | Application to this compound |
| Molecular Docking | Fits the peptide into the binding site of a target protein. | Binding pose, key interacting residues, qualitative binding score. | Predicting how the peptide might bind to a specific enzyme or receptor. nih.govnih.gov |
| Binding Free Energy Calculation | Computes the change in free energy upon binding. | Quantitative prediction of binding affinity (e.g., ΔG, Kd). | Estimating the strength of the interaction with a biological target. |
| Motif-Based Prediction | Scans the peptide sequence for known interaction motifs. | Likelihood of interaction based on sequence patterns. | Identifying potential interaction partners based on the Phe-Gly-Phe-Gly sequence. nih.gov |
| Machine Learning Models | Uses algorithms trained on known interaction data. | Probability of interaction with a given protein. | Large-scale screening for potential protein interaction partners. mdpi.com |
Modeling of Peptide Self-Assembly Mechanisms
Peptides containing phenylalanine are well-known for their ability to self-assemble into highly ordered nanostructures, such as nanotubes, nanospheres, and fibrils. researchgate.netnih.govmdpi.com The Phe-Phe motif, in particular, is a powerful driver of self-assembly. acs.orgresearchgate.net Computational modeling is instrumental in understanding the complex mechanisms that govern this process. researchgate.net
Simulations, often using both all-atom and coarse-grained models, can track the spontaneous aggregation of peptides from a disordered state in solution to a final, stable superstructure. researchgate.netrsc.org These models help to identify the primary non-covalent forces driving the assembly. For this compound, the key interactions would include:
π-π stacking between the aromatic rings of the phenylalanine residues. researchgate.net
Hydrogen bonding between the peptide backbones, leading to the formation of β-sheet-like structures. researchgate.netresearchgate.net
Hydrophobic interactions , which drive the sequestration of the nonpolar phenylalanine side chains away from water.
Computational studies have revealed that the self-assembly process is often hierarchical. researchgate.net Initially, individual peptide molecules may form small oligomers. These small clusters then act as nuclei, growing by the addition of more peptides or by fusing with other clusters to form larger, more complex structures like pleated sheets, which can then roll up to form nanotubes. researchgate.netnih.gov By analyzing the dynamics of these events, computational models provide a step-by-step molecular movie of the self-assembly pathway, offering insights that are difficult to obtain experimentally. researchgate.netresearchgate.net
Table 4: Key Aspects of Modeling Peptide Self-Assembly
| Feature | Description | Relevance to this compound |
| Driving Forces | The fundamental non-covalent interactions responsible for aggregation. | π-π stacking of Phe rings and backbone hydrogen bonding are expected to be dominant. researchgate.netacs.org |
| Simulation Models | All-atom or coarse-grained representations of the peptide and solvent. | All-atom models provide detailed interaction data, while coarse-grained models allow for longer timescale simulations of large systems. rsc.org |
| Assembly Pathway | The sequence of events leading from monomers to a final structure. | Models can predict whether assembly occurs via nucleation-growth, hierarchical fusion, or other mechanisms. researchgate.net |
| Final Structures | The predicted morphology of the self-assembled aggregate. | Simulations can help explain the formation of observed nanostructures like fibrils, sheets, or nanotubes. nih.govresearchgate.net |
Future Perspectives in H Phe Gly Phe Gly Oh Research
Emerging Methodologies in Peptide Synthesis and Modification
The synthesis of peptides like H-Phe-Gly-Phe-Gly-OH has traditionally relied on methods like liquid-phase and solid-phase peptide synthesis (SPPS). mtoz-biolabs.compeptidescientific.com While SPPS, developed by R. Bruce Merrifield, remains a dominant and efficient technique, particularly for longer and more complex peptides, several emerging methodologies promise to enhance the synthesis and modification of shorter peptides like this compound, offering improved efficiency, purity, and scalability. mtoz-biolabs.compeptidescientific.comacs.org
Future research will likely focus on applying these advanced techniques to produce this compound and its derivatives with greater precision and for novel applications.
Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave energy to accelerate reaction rates, leading to faster and more efficient synthesis with higher purity and fewer side reactions. mtoz-biolabs.comamericanpeptidesociety.org For a tetrapeptide like this compound, MAPS can significantly reduce the time required for each coupling and deprotection cycle.
Flow Chemistry: Continuous flow synthesis in microreactors offers precise control over reaction conditions such as temperature and mixing, leading to improved yields and scalability. americanpeptidesociety.org This methodology allows for real-time monitoring and optimization, which could be instrumental in the large-scale production of this compound for biomedical applications. americanpeptidesociety.orgresearchgate.net
Enzymatic Synthesis: The use of enzymes for peptide bond formation offers a green chemistry approach, often providing high stereospecificity and eliminating the need for harsh chemical reagents and protecting groups. mtoz-biolabs.com Research into specific ligases could enable the efficient and environmentally friendly synthesis of this compound.
Click Chemistry and Post-Synthetic Modification: These methods provide novel strategies for peptide modification and functionalization. mtoz-biolabs.com The phenylalanine residues in this compound could be targets for post-synthetic modifications, allowing for the attachment of fluorescent tags, drug molecules, or other functional groups to create sophisticated biomaterials or therapeutic agents.
| Methodology | Potential Advantage for this compound Synthesis | Key Research Focus |
| Microwave-Assisted Peptide Synthesis (MAPS) | Reduced synthesis time, higher purity, fewer side reactions. mtoz-biolabs.comamericanpeptidesociety.org | Optimization of microwave parameters for tetrapeptide synthesis. |
| Flow Chemistry | Improved yield and scalability, precise reaction control, real-time monitoring. americanpeptidesociety.org | Development of dedicated microreactors for continuous peptide production. |
| Enzymatic Synthesis | High stereospecificity, environmentally friendly process, reduced need for protecting groups. mtoz-biolabs.com | Discovery and engineering of enzymes for specific peptide bond formation. |
| Post-Synthetic Modification | Creation of functionalized peptides with tailored properties for drug delivery or biosensing. mtoz-biolabs.com | Exploring C-H functionalization on phenylalanine residues. ntu.ac.uk |
Novel Insights into Peptide-Biomolecule Interactions
The biological activity and potential applications of this compound are intrinsically linked to its interactions with other biomolecules. The two phenylalanine residues are key structural features, as their aromatic side chains can participate in noncovalent interactions such as π-π stacking and hydrophobic interactions, which are crucial drivers for molecular recognition and self-assembly. nih.gov
Future investigations will employ advanced analytical and computational tools to gain unprecedented insights into these interactions.
Advanced Spectroscopy and Microscopy: Techniques like cryo-electron microscopy (cryo-EM) and advanced NMR spectroscopy will be pivotal in visualizing the three-dimensional structures of this compound assemblies and their complexes with biological targets at atomic resolution. acs.org This can reveal the precise nature of the binding interfaces.
Computational Modeling and Simulation: Molecular dynamics (MD) simulations and quantum mechanics calculations can provide a detailed understanding of the peptide's conformational dynamics and the energetics of its interactions with proteins, nucleic acids, or cell membranes. mdpi.com These in silico approaches can predict binding affinities and guide the rational design of this compound analogs with enhanced specificity and efficacy. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build models that correlate the structural features of this compound and its derivatives with their biological activity, such as bitterness or receptor binding. researchgate.netmdpi.com For tetrapeptides, the properties of amino acids at all four positions, including hydrophobicity and electronic properties, are critical determinants of their function. mdpi.com
Understanding these interactions is fundamental, as peptides can be designed to modulate specific "undruggable" protein-protein interactions, offering therapeutic potential with high specificity and fewer side effects compared to small molecules. nih.gov
Advanced Applications in Bioengineering and Nanotechnology
The inherent ability of peptides containing diphenylalanine motifs to self-assemble into well-ordered nanostructures is a cornerstone of their application in nanotechnology and bioengineering. nih.gov The spontaneous arrangement of molecules like this compound into structures such as nanotubes, nanofibers, and hydrogels is driven by noncovalent forces including hydrogen bonding and π-π stacking. nih.govfrontiersin.org These biomimetic materials are highly attractive due to their biocompatibility and chemical versatility. frontiersin.org
Future research is set to expand the use of this compound in creating sophisticated functional materials.
Injectable Hydrogels for Tissue Engineering: Self-assembling peptides can form hydrogels under physiological conditions, creating scaffolds that mimic the natural extracellular matrix. scienceopen.comresearchgate.net These hydrogels can be used to support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as bone, cartilage, and neural tissue. acs.orgresearchgate.net
Targeted Drug Delivery Systems: The self-assembled nanostructures of this compound can serve as carriers for therapeutic agents. researchgate.net The peptide sequence could be modified to respond to specific stimuli in the target environment (e.g., pH or enzymes), triggering the release of a drug payload precisely where it is needed, thereby reducing systemic toxicity. acs.org
Functional Coatings for Medical Implants: Coating implantable devices with self-assembling peptide matrices can significantly enhance their biocompatibility and reduce inflammatory responses and foreign body reactions. nih.govfrontiersin.org These coatings can also be loaded with therapeutic agents to prevent infection or promote tissue integration. nih.gov
Biosensors and Diagnostics: The specific binding properties of this compound-based materials could be harnessed to create novel biosensors. For example, functionalized peptide nanostructures could be designed to capture specific biomarkers from biological fluids, enabling early disease diagnosis.
| Application Area | Specific Use of this compound-based Materials | Future Research Direction |
| Tissue Engineering | Injectable hydrogels that act as scaffolds for cell growth and tissue regeneration. scienceopen.comresearchgate.net | Incorporating bioactive motifs to guide specific cellular responses. |
| Drug Delivery | Nanocarriers for targeted and controlled release of therapeutics like anti-cancer drugs. researchgate.netacs.org | Designing stimuli-responsive systems for on-demand drug release. |
| Medical Implants | Biocompatible coatings to improve in vivo performance and reduce inflammation. nih.govfrontiersin.org | Developing multifunctional coatings that combine biocompatibility with drug elution. |
| Nanotechnology | Self-assembly into nanotubes, nanowires, and vesicles for various biomedical uses. nih.gov | Controlling the morphology of self-assembled structures through sequence modification. |
Interdisciplinary Research Avenues
The full potential of this compound will be unlocked through research that transcends traditional disciplinary boundaries. The convergence of peptide chemistry, materials science, computational biology, and medicine will open up new frontiers.
Systems Biology and Peptide Design: Integrating high-throughput screening of peptide libraries with systems biology approaches will allow researchers to understand how this compound and its analogs affect complex cellular networks. This knowledge will enable the design of peptides that can modulate entire biological pathways rather than single targets.
Bio-inspired Materials Science: By studying the self-assembly principles of natural proteins, researchers can design novel this compound-based materials with advanced functionalities, such as self-healing, shape memory, and responsiveness to external stimuli. scienceopen.com
Personalized Medicine: As our understanding of the genetic basis of diseases grows, it may become possible to design peptide-based therapeutics, using this compound as a scaffold, that are tailored to an individual's specific genetic makeup or disease profile.
Peptidomimetics: To overcome some of the limitations of natural peptides, such as susceptibility to proteolytic degradation, future research will focus on creating peptidomimetics of this compound. nih.gov By incorporating unnatural amino acids or modifying the peptide backbone, researchers can develop more stable and potent molecules for therapeutic use. nih.govresearchgate.net
The continued exploration of this compound, fueled by technological innovation and interdisciplinary collaboration, promises to yield a wealth of new scientific knowledge and practical applications in medicine and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
